molecular formula C10H9NO B3029962 5-Methylquinolin-4-ol CAS No. 848128-81-4

5-Methylquinolin-4-ol

Cat. No.: B3029962
CAS No.: 848128-81-4
M. Wt: 159.18
InChI Key: NXFXMHVIKJFZMG-UHFFFAOYSA-N
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Description

5-Methylquinolin-4-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a hydroxyl group at the fourth position and a methyl group at the fifth position in the quinoline ring structure imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

5-Methylquinolin-4-ol, also known as 4-Hydroxy-5-methylquinoline, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets, including the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in cell proliferation and apoptosis, making it a common target in cancer research .

Mode of Action

Molecular docking studies with quinoline derivatives have shown that these compounds can bind to the pi3k/akt/mtor pathway proteins with a lesser binding energy . This suggests that this compound may interact with its targets by binding to them, thereby potentially inhibiting their function and leading to changes in cell proliferation and apoptosis .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by quinoline derivatives . This pathway is involved in multiple cellular processes, including cell growth, proliferation, differentiation, and survival . By interacting with this pathway, this compound could potentially influence these processes, leading to downstream effects on cell behavior .

Pharmacokinetics

It has been suggested that quinoline derivatives generally satisfy the adme profile . This implies that this compound could potentially be well-absorbed and distributed in the body, metabolized, and then excreted, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to and potentially inhibiting the proteins in this pathway, this compound could affect cell proliferation and apoptosis . This could result in antiproliferative effects, particularly in the context of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolin-4-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde containing an active methylene group under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale Skraup or Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonic acids are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

5-Methylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects in treating infections, cancer, and other diseases.

    Industry: Used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the hydroxyl and methyl groups.

    4-Hydroxyquinoline: Similar structure but without the methyl group at the fifth position.

    5-Methylquinoline: Similar structure but without the hydroxyl group at the fourth position.

Uniqueness

5-Methylquinolin-4-ol is unique due to the presence of both the hydroxyl group at the fourth position and the methyl group at the fifth position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFXMHVIKJFZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=CNC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699349
Record name 5-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848128-81-4
Record name 5-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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